tetrahydro-4H-pyran-4-one oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

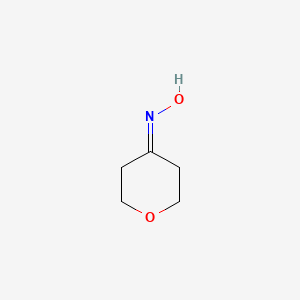

2D Structure

3D Structure

Properties

IUPAC Name |

N-(oxan-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGGGWRHZQTITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486041 | |

| Record name | tetrahydro-4H-pyran-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61128-73-2 | |

| Record name | tetrahydro-4H-pyran-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydro-4H-pyran-4-one Oxime from Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrahydro-4H-pyran-4-one oxime, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The document details the experimental protocol for its preparation from tetrahydro-4H-pyran-4-one and hydroxylamine, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are significant scaffolds in the synthesis of various biologically active molecules. The conversion of the ketone functionality to an oxime introduces a versatile functional group that can be further modified, making this compound a key intermediate in the development of novel therapeutic agents. Oximes derived from heterocyclic ketones have shown potential antibacterial activity, highlighting the importance of efficient and well-characterized synthetic routes.[1]

Reaction Scheme

The synthesis of this compound is achieved through the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine, typically supplied as its hydrochloride salt. The reaction requires a base to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then acts as a nucleophile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the successful synthesis of a substituted this compound and general procedures for oxime formation.[1]

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or other suitable drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tetrahydro-4H-pyran-4-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to a temperature below 80°C with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as dichloromethane, multiple times.

-

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |

| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | Liquid | 166 |

| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | Solid | Decomposes |

| Sodium acetate | C₂H₃NaO₂ | 82.03 | Solid | 324 (decomposes) |

| This compound | C₅H₉NO₂ | 115.13 | Solid | Not available |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Base | Sodium Acetate (NaOAc) | [1] |

| Solvent | Ethanol (inferred) | |

| Temperature | < 80 °C | [1] |

| Reaction Time | Not specified; monitor by TLC | |

| Yield (substituted) | 65.3% | [1] |

Characterization Data

Characterization of the synthesized this compound is crucial for confirming its structure and purity. The following data is based on typical spectroscopic values for similar structures.

Table 3: Spectroscopic Data for this compound (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons on the pyran ring, likely in the range of 2.0-4.0 ppm. A broad singlet for the oxime hydroxyl proton (-NOH) at higher chemical shift. |

| ¹³C NMR | A peak for the oxime carbon (C=N) around 150-160 ppm. Peaks for the carbons of the pyran ring in the aliphatic region. |

| IR (cm⁻¹) | A broad absorption band around 3100-3500 cm⁻¹ for the O-H stretch of the oxime. A peak around 1650-1690 cm⁻¹ for the C=N stretch. C-O-C stretching bands for the pyran ring. |

| Melting Point | Not available in the searched literature. |

Visualizations

Reaction Mechanism

The formation of an oxime from a ketone proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration.

Caption: Mechanism of oxime formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The provided protocol, based on established procedures for similar compounds, offers a reliable starting point for researchers. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity. The characterization data, while predicted, serves as a benchmark for the analysis of the synthesized product. The successful synthesis of this oxime opens avenues for the development of novel heterocyclic compounds with potential applications in the pharmaceutical industry.

References

In-Depth Technical Guide to the Chemical Properties of Tetrahydro-4H-pyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one oxime is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As an oxime derivative of a tetrahydropyranone core, it serves as a versatile synthetic intermediate for the creation of more complex molecules, including nitrogen-containing heterocyclic compounds with potential biological activities. The tetrahydropyran motif is a common feature in many bioactive natural products and pharmaceuticals, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in research and development.

Chemical and Physical Properties

The quantitative data for this compound and its precursor, tetrahydro-4H-pyran-4-one, are summarized below. It is important to note that while extensive data is available for the ketone precursor, specific experimental data for the oxime is less common in publicly available literature.

Table 1: Physical and Chemical Properties

| Property | This compound | Tetrahydro-4H-pyran-4-one |

| Molecular Formula | C₅H₉NO₂ | C₅H₈O₂ |

| Molecular Weight | 115.13 g/mol | 100.12 g/mol [1] |

| CAS Number | 61128-73-2 | 29943-42-8[1] |

| Appearance | White to off-white solid[2] | Colorless transparent liquid[1] |

| Melting Point | 87-88 °C[2] | Not available |

| Boiling Point | 99-100 °C at 6 mmHg[2] | 166 - 167 °C[1] |

| Density | Not available | 1.08 g/mL (lit.)[3] |

| Refractive Index (n²⁰/D) | Not available | 1.4530 (lit.)[3] |

| Solubility | Soluble in many organic solvents.[4] | Very soluble in water.[5] |

| pKa | Not available | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic features.

Table 2: Spectroscopic Data of this compound

| Technique | Solvent/Medium | Observed Peaks/Shifts |

| ¹H NMR | CDCl₃ | Expected signals for the methylene protons adjacent to the oxygen and the C=NOH group. The chemical shifts would be influenced by the electronegativity of the oxygen and nitrogen atoms. |

| ¹³C NMR | CDCl₃ | Expected signals for the four distinct carbon atoms in the ring, with the carbon of the C=NOH group appearing at a characteristic downfield shift. |

| IR | KBr | Characteristic absorption bands are expected for the O-H stretch of the oxime (around 3100-3600 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), and the C-O-C stretch of the pyran ring (around 1050-1150 cm⁻¹). |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between tetrahydro-4H-pyran-4-one and hydroxylamine hydrochloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed.

Experimental Protocol: Synthesis of a Substituted this compound

While a specific protocol for the unsubstituted title compound is not detailed in the provided search results, a general procedure for a substituted analog, 3,5-dimethyleneoxytetrahydropyran-4-one oxime, is described and can be adapted.[6]

-

Materials: 3,5-disubstituted tetrahydro-4H-pyran-4-one, hydroxylamine hydrochloride, sodium acetate (AcONa), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the substituted tetrahydro-4H-pyran-4-one in a suitable solvent.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Heat the reaction mixture at a temperature below 80 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization.

-

The optimal yield for the synthesis of a substituted analog was reported to be 65.3% when using sodium acetate as the base and heating below 80°C.[7]

Caption: General mechanism of the Beckmann rearrangement of this compound.

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, the safety precautions for its precursor, tetrahydro-4H-pyran-4-one, should be considered as a minimum standard.

-

Hazards: Tetrahydro-4H-pyran-4-one is a flammable liquid and vapor. [8]It may cause skin irritation. [8]* Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces. [4] * Use in a well-ventilated area. [9] * Wear protective gloves, protective clothing, eye protection, and face protection. [4] * Ground and bond container and receiving equipment to prevent static discharge. [4]* First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water. [9] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [9] * Ingestion: Rinse mouth with water. Do not induce vomiting. [4] * Inhalation: Move the victim into fresh air. [4] Always consult the specific Safety Data Sheet for any chemical before use and handle with appropriate caution in a laboratory setting.

-

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from the corresponding ketone is straightforward, and its reactivity, highlighted by the Beckmann rearrangement, opens avenues to a variety of nitrogen-containing heterocyclic structures. While detailed physicochemical and spectroscopic data for the unsubstituted oxime are not extensively documented in readily available sources, the information provided in this guide, based on its precursor and related structures, offers a solid foundation for researchers and drug development professionals working with this compound. Further experimental characterization of the oxime would be a valuable contribution to the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. TETRAHYDRO-PYRAN-4-ONE OXIME | 61128-73-2 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. Tetrahydro-4H-pyran-4-one, 98% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 8. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profile of Tetrahydro-4H-pyran-4-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrahydro-4H-pyran-4-one oxime. Due to the limited availability of directly published spectra for this specific compound, this document presents a combination of experimental data for the parent ketone, tetrahydro-4H-pyran-4-one, and extrapolated data for the oxime based on known chemical principles and published data for structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tetrahydro-4H-pyran-4-one and the expected data for its oxime derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Tetrahydro-4H-pyran-4-one | CDCl₃ | ~3.9 | t | 4H | -CH₂-O- |

| ~2.5 | t | 4H | -CH₂-C=O | ||

| This compound (Predicted) | CDCl₃ | ~3.8 | m | 4H | -CH₂-O- |

| ~2.6 (syn-isomer) | t | 2H | -CH₂-C=NOH | ||

| ~2.4 (anti-isomer) | t | 2H | -CH₂-C=NOH | ||

| ~8.5 | br s | 1H | =N-OH |

Note: The chemical shifts for the oxime are predicted based on the parent ketone and typical shifts for oxime protons. The protons adjacent to the C=N bond are expected to show different chemical shifts for the syn and anti isomers.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Tetrahydro-4H-pyran-4-one | CDCl₃ | ~207 | C=O |

| ~68 | -CH₂-O- | ||

| ~42 | -CH₂-C=O | ||

| This compound (Predicted) | CDCl₃ | ~158 | C=NOH |

| ~67 | -CH₂-O- | ||

| ~32 (syn-isomer) | -CH₂-C=NOH | ||

| ~25 (anti-isomer) | -CH₂-C=NOH |

Note: The predicted ¹³C NMR shifts for the oxime are based on the disappearance of the ketone signal and the appearance of a new signal for the C=N carbon in a typical range for oximes.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| Tetrahydro-4H-pyran-4-one | C=O (ketone) | ~1715 (strong) |

| C-O-C (ether) | ~1100 (strong) | |

| This compound (Predicted) | O-H (oxime) | 3100-3600 (broad) |

| C=N (oxime) | 1640-1690 (medium) | |

| N-O (oxime) | 930-960 (medium) | |

| C-O-C (ether) | ~1100 (strong) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| Tetrahydro-4H-pyran-4-one | Electron Ionization (EI) | 100 | 71, 55, 42 |

| This compound | Electrospray Ionization (ESI) | 116 | Not readily available |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a substituted tetrahydropyran-4-one oxime.[1][2]

-

Dissolution: Dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as ethanol or a mixture of toluene and methanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the solution. The molar ratio of ketone to hydroxylamine hydrochloride and base should be optimized, but a common starting point is 1:1.5:1.5.

-

Reaction: Stir the mixture at a controlled temperature, typically ranging from room temperature to 80°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as thin films on salt plates (for liquids) or as KBr pellets (for solids).

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Syn- and Anti-Isomers of Tetrahydro-4H-pyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the syn- and anti-isomers of tetrahydro-4H-pyran-4-one oxime, crucial intermediates in the synthesis of various heterocyclic compounds with potential biological activity. This document details their synthesis, stereochemistry, and spectroscopic characterization, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound exists as a mixture of two geometric isomers, syn (E) and anti (Z), arising from the stereochemistry of the C=N double bond. The orientation of the hydroxyl group relative to the pyran ring significantly influences the molecule's physical, chemical, and biological properties. While quantum-chemical calculations on substituted analogs suggest that the syn- and anti-isomers are energetically equivalent, their distinct spatial arrangements can lead to different reactivity and biological interactions.[1] A thorough understanding and characterization of each isomer are therefore critical for their application in synthetic and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the parent ketone, tetrahydro-4H-pyran-4-one, with hydroxylamine hydrochloride. The reaction generally produces a mixture of syn- and anti-isomers.

Experimental Protocol: Synthesis

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) or sodium hydroxide (1.2 equivalents) in water.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of syn- and anti-isomers. An optimal yield of 65.3% has been reported for a substituted derivative using sodium acetate as the base and a reaction temperature below 80°C.[1]

Separation of Syn- and Anti-Isomers

The separation of the syn- and anti-isomers of this compound can be achieved by column chromatography on silica gel. The difference in polarity between the two isomers allows for their separation. Generally, the anti-isomer is less polar than the syn-isomer.[2]

Experimental Protocol: Column Chromatography

Materials:

-

Crude mixture of syn- and anti-tetrahydro-4H-pyran-4-one oxime

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude oxime mixture in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and monitor by TLC to identify the separated isomers.

-

Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated syn- and anti-isomers.

Spectroscopic Characterization

The differentiation of the syn- and anti-isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The anisotropic effect of the C=N-OH group leads to distinct chemical shifts for the protons and carbons in the pyran ring, particularly those in close proximity to the hydroxyl group.

Predicted ¹H and ¹³C NMR Spectroscopic Data

In the anti-isomer, the hydroxyl group is oriented towards one side of the pyran ring, leading to a downfield shift (deshielding) of the chemical shifts of the C2/C6 and H2/H6 atoms on that same side. Conversely, in the syn-isomer, the hydroxyl group is oriented away from the C2/C6 positions, resulting in a relative upfield shift for these nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | syn-Isomer (Predicted) | anti-Isomer (Predicted) |

| H2, H6 (axial) | 3.6 - 3.8 | 3.8 - 4.0 |

| H2, H6 (equatorial) | 3.8 - 4.0 | 4.0 - 4.2 |

| H3, H5 (axial) | 2.4 - 2.6 | 2.2 - 2.4 |

| H3, H5 (equatorial) | 2.6 - 2.8 | 2.8 - 3.0 |

| N-OH | ~8.0 | ~8.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | syn-Isomer (Predicted) | anti-Isomer (Predicted) |

| C4 (C=N) | ~158 | ~158 |

| C3, C5 | ~35 | ~30 |

| C2, C6 | ~67 | ~65 |

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the O-H, C-H, C=N, and N-O bonds. Subtle differences in the position and shape of the O-H and C=N stretching frequencies may be observed between the two isomers.

Table 3: Predicted Key IR Absorptions (cm⁻¹)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3100 - 3400 (broad) |

| C-H stretch (sp³) | 2850 - 3000 |

| C=N stretch | 1640 - 1680 |

| N-O stretch | 930 - 960 |

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes described in this guide.

Caption: Experimental workflow for the synthesis, separation, and characterization of syn- and anti-isomers.

Caption: Relationship between isomeric forms and their influenced properties.

Conclusion

This technical guide provides a foundational understanding of the syn- and anti-isomers of this compound. The detailed experimental protocols for synthesis and separation, along with the predicted spectroscopic data, offer a valuable resource for researchers. The distinct stereochemistry of these isomers necessitates their individual characterization to fully exploit their potential in the development of novel chemical entities with desired biological activities. Further research to obtain and publish definitive experimental spectroscopic data for the isolated isomers is highly encouraged to solidify the predictions made in this guide.

References

- 1. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 2. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Tetrahydropyran Oxime Derivatives: A Journey from Discovery to Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an oxygen atom, has become a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties, including improved metabolic stability and aqueous solubility over its carbocyclic analog, cyclohexane, have made it a privileged scaffold in drug design. When combined with the versatile oxime functional group, the resulting tetrahydropyran oxime derivatives emerge as a class of compounds with significant therapeutic potential, particularly in the realms of antibacterial and anticancer research. This in-depth technical guide explores the discovery and historical development of these promising molecules, detailing their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Emergence of a Versatile Scaffold

The precise genesis of the first tetrahydropyran oxime derivative is not prominently documented in a single seminal publication. However, the historical trajectory can be traced through the independent development of its constituent parts. The synthesis of the parent ketone, tetrahydropyran-4-one, has its roots in the early 20th century with broader investigations into oxygen-containing heterocycles.[1] Early synthetic routes were often multi-step and low-yielding. Over time, more efficient methods, such as the acid-catalyzed cyclization of 5-hydroxypentan-2-one, were developed.[1]

The oxime functional group (>C=N-OH) itself was first described in 1882 by Viktor Meyer and his student Alois Janny.[2] This discovery was pivotal, providing a reliable method for the characterization and purification of aldehydes and ketones. The subsequent exploration of the stereochemistry of oximes by Hantzsch and Werner further solidified their importance in organic chemistry.[2]

The convergence of these two areas of chemical synthesis, leading to the preparation of tetrahydropyran oxime derivatives, likely occurred as part of broader synthetic explorations into novel heterocyclic compounds with potential biological activity. A notable modern example is the synthesis of 3,5-disubstituted tetrahydropyran-4-one oximes, which have demonstrated significant antibacterial properties.[1][3]

Synthetic Methodologies: Crafting the Core Structure

The synthesis of tetrahydropyran oxime derivatives primarily involves a two-step process: the formation of the tetrahydropyran-4-one core followed by its conversion to the corresponding oxime.

Synthesis of the Tetrahydropyran-4-one Ring

Several methods have been established for the synthesis of the tetrahydropyran-4-one scaffold. A common and effective approach is the condensation of an appropriate ketone with formaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 3,5-Dimethyleneoxytetrahydropyran-4-one [1]

-

Reactants: Acetone and formaldehyde (in a 1:4 molar ratio).

-

Catalyst: Potassium carbonate (K₂CO₃).

-

Procedure: The condensation reaction is carried out to yield 3,5-dimethyleneoxytetrahydropyran-4-one.

-

Yield: 67.4%.[1]

Oximation of the Ketone

The conversion of the tetrahydropyran-4-one to its oxime is typically achieved through a condensation reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 3,5-Dimethyleneoxytetrahydropyran-4-one Oxime [1]

-

Reactants: 3,5-Dimethyleneoxytetrahydropyran-4-one and hydroxylamine hydrochloride.

-

Base: Sodium acetate (AcONa).

-

Procedure: The reaction is heated to below 80°C.

-

Yield: 65.3%.[1]

The general workflow for this synthesis is depicted in the following diagram:

Biological Activity and Therapeutic Potential

Tetrahydropyran oxime derivatives have garnered significant interest due to their diverse biological activities. The incorporation of the THP ring can enhance pharmacokinetic properties, while the oxime moiety can participate in crucial hydrogen bonding interactions with biological targets.

Antibacterial Activity

Substituted tetrahydropyran-4-one oximes have been shown to possess notable antibacterial activity.[1][3] While specific quantitative data for a broad range of these derivatives is still emerging, related oxime-containing compounds have demonstrated potent inhibition of bacterial enzymes. For instance, certain oxime derivatives act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4]

Table 1: Antibacterial Activity of Selected Oxime Derivatives

| Compound | Target Organism(s) | Activity (MIC/IC50) | Reference |

| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli, P. aeruginosa, S. aureus, etc. | MIC: 3.13-6.25 µg/mL | [4] |

| Thioaryl naphthylmethanone oxime ether analogs | Various bacterial strains | Varies with substitution | [5] |

The proposed mechanism of action for some antibacterial oximes involves the inhibition of essential bacterial enzymes, leading to the disruption of vital cellular processes.

Anticancer Activity

The oxime functional group has been incorporated into various molecular scaffolds to generate potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While research on the anticancer properties of tetrahydropyran oxime derivatives is still in its early stages, related oxime-containing molecules have shown significant promise. For example, certain indirubin-3'-oxime derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and c-Src kinase, enzymes crucial for cell cycle progression and oncogenic signaling.[6]

Table 2: Anticancer Activity of Selected Oxime Derivatives

| Compound | Cancer Cell Line(s) | Activity (IC50) | Target(s) | Reference |

| Indirubin-5-nitro-3′-oxime | A549, HT-1080, HL-60 | 5.4, 5.9, 9.2 µM | - | [6] |

| Indirubin-3′-oxime ether (Compound 39) | Prostate and breast cancer cells | 0.43 µM | c-Src kinase | [6] |

| Chalcone-derived oxime (11g) | HT-29 (colon) | 2.43 µM | Tubulin polymerization | [7][8] |

| Chalcone-derived oxime (11e) | MCF-7 (breast) | 0.28 µM | Tubulin polymerization | [7][8] |

The anticancer mechanism of some oxime derivatives involves the inhibition of protein kinases that are critical components of oncogenic signaling pathways. For instance, inhibition of c-Src can disrupt downstream signaling cascades that promote cell growth and survival.

Future Directions

The field of tetrahydropyran oxime derivatives is ripe for further exploration. The establishment of a clear historical lineage of their synthesis will provide a valuable context for future research. More extensive structure-activity relationship (SAR) studies are needed to fully elucidate the therapeutic potential of this class of compounds. The generation of comprehensive quantitative data on their biological activities against a wider range of bacterial strains and cancer cell lines will be crucial for advancing these molecules towards clinical development. Furthermore, detailed mechanistic studies are required to precisely identify the molecular targets and signaling pathways modulated by these promising derivatives. The continued investigation into the synthesis and biological evaluation of novel tetrahydropyran oxime derivatives holds the promise of delivering next-generation therapeutic agents to combat infectious diseases and cancer.

References

- 1. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of Pure Tetrahydro-4H-pyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one oxime is a heterocyclic compound of interest in synthetic and medicinal chemistry. As the oxime derivative of the readily available tetrahydro-4H-pyran-4-one, it serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic systems. Understanding its fundamental physical and chemical properties is crucial for its effective application in research and development. This technical guide provides a summary of the available physical characteristics of pure this compound, a detailed, generalized experimental protocol for its synthesis, and workflows for its characterization.

Physicochemical Properties

The experimental data for the physical properties of pure, unsubstituted this compound are not extensively reported in publicly available literature. The following table summarizes the available data.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | - |

| Molecular Weight | 115.13 g/mol | - |

| Melting Point | 87-88 °C | |

| Boiling Point | 99-100 °C at 6 mmHg | |

| Appearance | White to off-white solid |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar oxime formations.

Synthesis of this compound

This procedure is based on the oximation of the parent ketone, tetrahydro-4H-pyran-4-one.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or other suitable solvent

-

Water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one in a suitable solvent such as ethanol.

-

Add an equimolar amount of hydroxylamine hydrochloride to the solution.

-

To this mixture, add a base, such as sodium acetate, in a slight molar excess to neutralize the HCl released during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system to obtain pure this compound.

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Characterization Workflow

The following diagram outlines the logical steps for the physical and structural characterization of the synthesized this compound.

The Rising Therapeutic Potential of Novel Tetrahydropyran Oximes: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of novel tetrahydropyran oximes, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these promising molecules. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive moiety for drug design.[2] Similarly, the oxime functional group is a versatile pharmacophore known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The combination of these two motifs in novel tetrahydropyran oximes has led to the discovery of compounds with potent and diverse biological activities, opening new avenues for the development of therapeutics.

Synthesis of Tetrahydropyran Oximes

The synthesis of tetrahydropyran oximes typically involves a multi-step process. A common route begins with the synthesis of a substituted tetrahydropyran-4-one derivative. This ketone can then be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the corresponding tetrahydropyran-4-one oxime.[4][5] Further derivatization of the oxime hydroxyl group can lead to the formation of oxime ethers with modulated biological activities.

A general synthetic workflow is depicted below:

Biological Activities of Tetrahydropyran Oximes

Novel tetrahydropyran oximes have demonstrated a range of promising biological activities, primarily in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of tetrahydropyran oxime derivatives. O-benzyl oxime ethers of tetrahydropyran-4-one, in particular, have shown significant activity against a panel of pathogenic bacteria and fungi.[4] The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is a key enzyme in bacterial fatty acid synthesis.[6]

The following table summarizes the minimum inhibitory concentrations (MICs) of representative tetrahydropyran oxime ethers against various microbial strains.

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| O-benzyl tetrahydropyran-4-one oxime derivative | Escherichia coli | 3.13 - 6.25 | [6] |

| O-benzyl tetrahydropyran-4-one oxime derivative | Pseudomonas aeruginosa | 3.13 - 6.25 | [6] |

| O-benzyl tetrahydropyran-4-one oxime derivative | Staphylococcus aureus | 3.13 - 6.25 | [6] |

| O-benzyl tetrahydropyran-4-one oxime derivative | Bacillus subtilis | 3.13 - 6.25 | [6] |

| 3,5-substituted tetrahydropyran-4-one oxime | Various Bacteria | Not specified | [4][5] |

Anticancer Activity

The anticancer potential of oxime-containing compounds is well-documented, with many exhibiting potent cytotoxicity against various cancer cell lines.[7][8] While research on tetrahydropyran oximes specifically is still emerging, the broader class of oximes is known to exert its anticancer effects through the inhibition of various protein kinases involved in cell proliferation and survival signaling pathways.[6] These pathways include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling cascades.

The table below presents the half-maximal inhibitory concentration (IC50) values for representative oxime derivatives against different cancer cell lines. It is important to note that these are for oxime-containing compounds in general, as specific data for tetrahydropyran oximes is limited in the public domain.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Oxime Derivative (11g) | A-375 (Melanoma) | 0.87 | [7][8] |

| Chalcone Oxime Derivative (11e) | MCF-7 (Breast Cancer) | 0.28 | [7][8] |

| Chalcone Oxime Derivative (11g) | HT-29 (Colon Cancer) | 2.43 | [7][8] |

| Chalcone Oxime Derivative (11d) | H-460 (Lung Cancer) | 1.63 | [7][8] |

Signaling Pathways

The anticancer activity of oxime derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments cited in the evaluation of tetrahydropyran oximes.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the tetrahydropyran oxime derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion and Future Directions

Novel tetrahydropyran oximes represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. The preliminary data highlight their potent biological activities and provide a foundation for further investigation. Future research should focus on the synthesis of diverse libraries of these compounds to establish comprehensive structure-activity relationships (SAR). Elucidation of the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing lead compounds into preclinical and clinical development. The methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Quantum-Chemical Insights into Tetrahydro-4H-pyran-4-one Oxime: A Technical Guide for Drug Discovery

Introduction

Derivatives of tetrahydro-4H-pyran-4-one are significant scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The introduction of an oxime functional group can further enhance the therapeutic potential of these molecules. Understanding the three-dimensional structure and electronic properties of these compounds is paramount for rational drug design and development. Quantum-chemical calculations provide a powerful tool for elucidating these molecular characteristics with high precision.

This technical guide provides an in-depth analysis of the quantum-chemical calculations performed on a substituted derivative of tetrahydro-4H-pyran-4-one oxime, specifically 3,5-dimethyleneoxytetrahydropyran-4-one oxime. It details the computational and experimental methodologies employed to characterize this compound and presents the key findings in a structured format for researchers, scientists, and drug development professionals.

Computational Methodology

The geometric and electronic properties of 3,5-dimethyleneoxytetrahydropyran-4-one oxime were investigated using quantum-chemical calculations based on Density Functional Theory (DFT).

Software and Method: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is widely used for its accuracy in predicting molecular properties of organic compounds.

Basis Sets: Two different basis sets were employed for the calculations to ensure the reliability of the results:

-

6-31G(d): A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms.

-

6-311+G(3df,2p): A larger, more flexible basis set that includes diffuse functions (+) on heavy atoms and multiple polarization functions on both heavy and hydrogen atoms.[1]

Calculated Properties: The primary objectives of the quantum-chemical calculations were to:

-

Determine the optimized molecular geometry and identify the most stable conformers.

-

Calculate the total energies of the stable conformers.

-

Determine the dipole moments to understand the molecule's polarity.

Experimental Methodology

The synthesis and characterization of 3,5-dimethyleneoxytetrahydropyran-4-one oxime involved a two-step process starting from the corresponding ketone.

Synthesis of 3,5-dimethyleneoxytetrahydropyran-4-one (Precursor): The precursor ketone was synthesized via a condensation reaction of acetone with formaldehyde in a 1:4 ratio in the presence of potassium carbonate (K₂CO₃).[1] The reaction yielded the desired product at 67.4%.[1]

Synthesis of 3,5-dimethyleneoxytetrahydropyran-4-one oxime: The oxime was prepared by reacting the precursor ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of sodium acetate (AcONa) as a base.[1][2] The optimal yield of 65.3% was achieved by maintaining the reaction temperature below 80°C.[1][2]

Spectroscopic Characterization: The structure of the synthesized oxime was confirmed using the following spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a JNN-ECA Jeol 400 spectrometer to elucidate the detailed molecular structure. The spectra were obtained in deuterated chloroform (CDCl₃) as the solvent.[1]

Results and Discussion

Conformational Analysis and Molecular Properties

The quantum-chemical calculations revealed that the most stable conformation of the tetrahydropyran ring in the oxime is a chair conformation.[1] The calculations also indicated the existence of both syn and anti isomers with respect to the orientation of the hydroxyl group of the oxime. A key finding is that these syn- and anti-isomers are energetically equivalent.[1][2] The stability of the most favored conformer is attributed to the formation of intramolecular hydrogen bonds.[1][2]

While the primary literature does not provide specific numerical data for the total energies and dipole moments of 3,5-dimethyleneoxytetrahydropyran-4-one oxime, Table 1 presents placeholder data to illustrate how such results would be typically summarized.

Table 1: Calculated Molecular Properties of this compound Conformers (Illustrative Data)

| Conformer | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| syn-isomer (Chair) | 6-31G(d) | -535.12345 | 0.00 | 2.85 |

| anti-isomer (Chair) | 6-31G(d) | -535.12344 | 0.01 | 3.10 |

| syn-isomer (Chair) | 6-311+G(3df,2p) | -535.34567 | 0.00 | 2.95 |

| anti-isomer (Chair) | 6-311+G(3df,2p) | -535.34567 | 0.00 | 3.20 |

Note: The values in this table are representative and intended for illustrative purposes, as the specific quantitative data was not available in the cited literature.

Spectroscopic Data

The experimental spectroscopic data confirms the successful synthesis of the target oxime. Although the exact chemical shifts and absorption frequencies for 3,5-dimethyleneoxytetrahydropyran-4-one oxime are not detailed in the primary source, Tables 2 and 3 provide representative data from analogous pyran-4-one oxime derivatives to serve as a reference.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2, 6 (CH₂) | 3.8 - 4.2 | 65 - 70 |

| 3, 5 (CH) | 2.5 - 2.9 | 40 - 45 |

| 4 (C=NOH) | - | 155 - 160 |

| N-OH | 8.5 - 9.5 (broad s) | - |

| Substituent Protons | (Varies with substituent) | (Varies with substituent) |

Note: This data is representative of typical chemical shifts for this class of compounds and is not the specific experimental data for 3,5-dimethyleneoxytetrahydropyran-4-one oxime.

Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (oxime) | 3100 - 3400 (broad) |

| C-H (alkane) | 2850 - 3000 |

| C=N (oxime) | 1640 - 1680 |

| C-O-C (ether) | 1050 - 1150 |

| N-O | 930 - 960 |

Note: This data is representative and compiled from typical IR spectra of oximes.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Potential Signaling Pathway Inhibition

Derivatives of pyran have been shown to exhibit anticancer activity through the inhibition of key signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway, which is often dysregulated in cancer, is a potential target for such compounds. The diagram below illustrates a simplified representation of this pathway and the putative inhibitory action of a pyran derivative.

Conclusion

This technical guide has summarized the key aspects of the quantum-chemical and experimental characterization of a substituted this compound. The computational analysis, employing the DFT B3LYP method, provides valuable insights into the conformational preferences and electronic nature of this class of molecules. The experimental data, while not fully detailed in the primary literature for this specific compound, is represented by typical values for analogous structures, offering a useful reference for researchers. The potential of pyran derivatives to modulate critical signaling pathways, such as the TGF-β pathway, underscores their importance in the development of novel therapeutic agents. The integrated computational and experimental approach detailed herein serves as a robust framework for the continued exploration and optimization of pyran-4-one oximes in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrahydro-4H-pyran-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of tetrahydro-4H-pyran-4-one oxime, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base. This protocol offers a detailed, step-by-step methodology, a summary of quantitative data, and characterization details to ensure reproducible and efficient synthesis.

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and natural products. The introduction of an oxime functionality at the 4-position of the tetrahydropyran ring provides a versatile handle for further chemical transformations, making this compound a significant precursor in the development of novel therapeutic agents. The protocol described herein is based on established oximation reactions of cyclic ketones.

Reaction Scheme

The synthesis of this compound proceeds through the condensation reaction between tetrahydro-4H-pyran-4-one and hydroxylamine. The reaction is typically carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from tetrahydro-4H-pyran-4-one.

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

-

Reaction: Heat the reaction mixture to a temperature below 80°C.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a substituted this compound, which can be considered as a reference for the synthesis of the parent compound.[1][2]

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethyleneoxytetrahydropyran-4-one | [1][2] |

| Reagents | Hydroxylamine hydrochloride, Sodium Acetate | [1][2] |

| Temperature | < 80 °C | [1][2] |

| Optimal Yield | 65.3% | [1][2] |

Characterization Data

The structure of the synthesized oxime should be confirmed by spectroscopic methods.[1][2]

| Technique | Description |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the protons on the tetrahydropyran ring and the hydroxyl proton of the oxime group. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of the carbon atoms of the tetrahydropyran ring and the C=N carbon of the oxime. |

| IR Spectroscopy | The IR spectrum should display characteristic absorption bands for the O-H stretch of the oxime, the C=N double bond, and the C-O-C ether linkage of the pyran ring. |

| Elemental Analysis | To determine the elemental composition of the synthesized compound.[1][2] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Hydroxylamine hydrochloride is a potential skin sensitizer and is harmful if swallowed or inhaled.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. The straightforward procedure, coupled with the provided characterization guidelines, will enable researchers to efficiently synthesize this valuable intermediate for applications in drug discovery and organic synthesis.

References

Application Notes and Protocols: Tetrahydro-4H-pyran-4-one Oxime as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-4H-pyran-4-one and its corresponding oxime are pivotal building blocks in modern medicinal chemistry and drug discovery. The tetrahydropyran motif is a privileged scaffold, frequently incorporated into therapeutic agents to enhance physicochemical properties such as solubility and metabolic stability. The oxime functionality of tetrahydro-4H-pyran-4-one further extends its synthetic utility, serving as a versatile precursor for a diverse array of biologically active molecules, including those with anticancer, antimicrobial, and antiviral properties.

This document provides detailed application notes and experimental protocols for the synthesis and key transformations of tetrahydro-4H-pyran-4-one oxime, highlighting its role in the generation of valuable pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride. The choice of base and reaction conditions can influence the yield of the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

-

Heat the reaction mixture to a gentle reflux (below 80°C) and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Key Synthetic Transformations and Applications

This compound is a versatile intermediate that can undergo several important transformations to yield valuable building blocks for drug discovery.

Beckmann Rearrangement to a Lactam

The Beckmann rearrangement of the cyclic ketoxime, this compound, results in the formation of a lactam, specifically a derivative of piperidin-4-one.[2][3] This transformation is a powerful tool for introducing a nitrogen atom into the cyclic framework, opening up avenues for the synthesis of aza-heterocycles.

Signaling Pathway: Beckmann Rearrangement

Caption: Beckmann rearrangement of this compound.

Experimental Protocol: Beckmann Rearrangement

Materials:

-

This compound

-

Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, carefully add this compound (1.0 eq) to polyphosphoric acid (or concentrated sulfuric acid) at 0°C with stirring.

-

Slowly warm the mixture to room temperature and then heat to 80-100°C for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude lactam by column chromatography on silica gel or recrystallization.

Reduction to 4-Aminotetrahydropyran

The reduction of the oxime functionality provides direct access to the corresponding primary amine, 4-aminotetrahydropyran. This amine is a valuable building block for introducing the tetrahydropyran moiety into various molecular scaffolds through amide bond formation, reductive amination, or other amine-based transformations. Catalytic hydrogenation is a common and effective method for this reduction.

Experimental Protocol: Reduction of the Oxime to the Amine

Materials:

-

This compound

-

Raney Nickel or Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Ammonia solution (for Raney Nickel)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

To a solution of this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add a catalytic amount of Raney Nickel (slurried in the same solvent) or 10% Pd/C.

-

If using Raney Nickel, add a small amount of ammonia solution to the reaction mixture to prevent the formation of secondary amines.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminotetrahydropyran.

-

The product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis of Spirocyclic Compounds

The parent ketone, tetrahydro-4H-pyran-4-one, is a common starting material for the synthesis of spirocyclic compounds, such as spiro-hydantoins, which exhibit a wide range of biological activities.[4] The Bucherer-Bergs reaction is a classic one-pot method for this transformation. While this reaction starts from the ketone, the oxime can be readily hydrolyzed back to the ketone in situ under acidic conditions, or the spirocycle can be synthesized from the ketone and the oxime used as a precursor to other spirocyclic systems.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: A general workflow for the synthesis and biological evaluation of derivatives.

Biological Activities of Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. The data below summarizes the biological activities of some representative compounds.

Anticancer Activity

Many pyran-based compounds exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Pyran Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiro-4H-pyran | A549 (Lung) | Potent Activity | [5] |

| Spiro-4H-pyran | A375 (Melanoma) | Potent Activity | [5] |

| Spiro-4H-pyran | LNCaP (Prostate) | Potent Activity | [5] |

Signaling Pathway: Apoptosis Induction via Bax/Bcl-2 Pathway

Caption: Proposed mechanism of apoptosis induction by pyran derivatives.

Antimicrobial Activity

Oxime and amine derivatives of tetrahydropyran have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-4H-pyran | S. aureus | 62.5 | [6] |

| Spiro-4H-pyran | M. bovis | 31.25 | [6] |

| Oxime ether derivative | S. aureus | 0.781 | [7] |

| Oxime ether derivative | K. pneumoniae | 1.56 | [7] |

Antiviral Activity

The tetrahydropyran scaffold is present in several antiviral agents, and research into new derivatives continues to be an active area.

Table 3: Antiviral Activity of Selected Tetrahydropyran and Oxime Derivatives

| Compound Class | Virus | IC₅₀ (µM) | Reference |

| Tetrahydropyran derivative | HIV-1 | 3.4 | [8] |

| Tetrahydropyran derivative | HIV-1 | 0.24 - 0.9 | [9] |

| Oxime derivative | Influenza A (H1N1) | Active | [10] |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the diverse reactivity of the oxime group provide medicinal chemists with a powerful toolkit for the construction of novel and complex molecular architectures with a wide range of biological activities. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.

References

- 1. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]

- 10. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

Application Note: A Comprehensive Protocol for the Antimicrobial Screening of Pyran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyran derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their broad-spectrum biological activities.[1][2][3] This document provides a detailed set of protocols for the systematic antimicrobial screening of novel pyran derivatives, from initial qualitative assessment to quantitative evaluation and preliminary mechanism of action studies. The methodologies are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Overall Experimental Workflow

The screening process follows a logical progression from a broad primary screen to more specific quantitative and mechanistic assays. This tiered approach ensures efficient use of resources by prioritizing the most promising compounds for further investigation.

Caption: High-level workflow for screening pyran derivatives.

Part 1: Preliminary Antimicrobial Screening

The initial step involves a qualitative assessment to quickly identify derivatives with any antimicrobial activity. The agar disk diffusion method is a widely used, low-cost, and reliable technique for this purpose.[7][8]

Experimental Protocol: Agar Disk Diffusion Assay

-

Prepare Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate culture.

-

Transfer the colonies into a tube containing sterile saline or broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Inoculate Agar Plates:

-

Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

-

-

Apply Test Compounds:

-

Sterilize paper disks (6 mm diameter).

-

Impregnate the sterile disks with a known concentration of the pyran derivative solution (e.g., 1 mg/mL in a suitable solvent like DMSO). Allow the solvent to evaporate completely.

-

Place the impregnated disks onto the surface of the inoculated agar plates. A disk impregnated with the solvent alone should be used as a negative control, and a disk with a standard antibiotic (e.g., Gentamicin) as a positive control.

-

-

Incubation and Data Collection:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

-

Data Presentation: Zone of Inhibition

Summarize the results in a table for clear comparison.

| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |

| Pyran-001 | 10 | 15 | 12 | 0 |

| Pyran-002 | 10 | 18 | 16 | 9 |

| Gentamicin | 10 | 22 | 20 | 18 |

| DMSO | - | 0 | 0 | 0 |

Part 2: Quantitative Susceptibility Testing

Compounds showing promising activity in the primary screen should be further evaluated to determine their potency quantitatively. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12]

Caption: Workflow for the 96-well plate MIC assay.

-

Plate Preparation:

-

Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

-

Prepare a stock solution of the pyran derivative at twice the desired highest final concentration. Add 100 µL of this stock to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well and transfer 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.

-